molecular formula C7H10N2O3 B13185933 4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13185933
M. Wt: 170.17 g/mol
InChI Key: KLXCVTMEDLFSIJ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxy group, a propan-2-yl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto acids or esters, followed by hydrolysis and subsequent functional group modifications .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and exhibit comparable biological activities.

    Pyrrolidine derivatives: These compounds also feature nitrogen-containing heterocycles and are used in medicinal chemistry.

Uniqueness: 4-Hydroxy-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

4-hydroxy-1-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-4(2)9-3-5(10)6(8-9)7(11)12/h3-4,10H,1-2H3,(H,11,12)

InChI Key

KLXCVTMEDLFSIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)O)O

Origin of Product

United States

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